3-(1-azepanylcarbonyl)-1-(2-chlorobenzyl)-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione
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Overview
Description
3-(1-Azepanylcarbonyl)-1-(2-chlorobenzyl)-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione is a complex organic compound featuring a benzothiadiazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-azepanylcarbonyl)-1-(2-chlorobenzyl)-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione typically involves multiple steps:
Formation of the Benzothiadiazine Core: This step often starts with the cyclization of a suitable precursor, such as a sulfonamide, with a chlorinated benzyl compound under acidic conditions.
Introduction of the Azepanylcarbonyl Group: This involves the reaction of the intermediate with an azepane derivative, usually through a nucleophilic substitution or addition reaction.
Final Assembly: The final product is obtained by coupling the intermediate with the desired chlorobenzyl group, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiadiazine ring.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothiadiazine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, 3-(1-azepanylcarbonyl)-1-(2-chlorobenzyl)-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione is investigated for its potential as a pharmacophore. Its structural features suggest it could interact with various biological targets, including enzymes and receptors.
Medicine
In medicine, this compound is explored for its potential therapeutic effects. It may exhibit activity against certain diseases due to its ability to modulate biological pathways. Research is ongoing to determine its efficacy and safety in clinical settings.
Industry
Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals. Its stability and reactivity make it suitable for various applications in chemical manufacturing.
Mechanism of Action
The mechanism of action of 3-(1-azepanylcarbonyl)-1-(2-chlorobenzyl)-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione involves its interaction with specific molecular targets. These targets could include enzymes, where the compound acts as an inhibitor or activator, or receptors, where it modulates signal transduction pathways. The exact pathways and molecular interactions are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
Benzothiadiazine Derivatives: Compounds like chlorothiazide and hydrochlorothiazide share the benzothiadiazine core but differ in their substituents.
Azepane Derivatives: Compounds such as azepane itself or its substituted derivatives.
Uniqueness
What sets 3-(1-azepanylcarbonyl)-1-(2-chlorobenzyl)-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione apart is the combination of the azepanylcarbonyl and chlorobenzyl groups attached to the benzothiadiazine core. This unique structure may confer distinct biological activities and chemical reactivity, making it a compound of significant interest in various fields of research.
Properties
IUPAC Name |
azepan-1-yl-[1-[(2-chlorophenyl)methyl]-4,4-dioxo-4λ6,1,2-benzothiadiazin-3-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O3S/c22-17-10-4-3-9-16(17)15-25-18-11-5-6-12-19(18)29(27,28)20(23-25)21(26)24-13-7-1-2-8-14-24/h3-6,9-12H,1-2,7-8,13-15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCISQNCXPGJHFU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=NN(C3=CC=CC=C3S2(=O)=O)CC4=CC=CC=C4Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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